molecular formula C25H32O5 B13819324 4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate CAS No. 38454-34-1

4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate

Katalognummer: B13819324
CAS-Nummer: 38454-34-1
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: LHAWUZYRSMOKJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate is an organic compound known for its unique structural properties and applications in various scientific fields. It is a derivative of phenyl benzoate, characterized by the presence of hexyloxy and hexanoyloxy groups attached to the phenyl and benzoate moieties, respectively.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(hexyloxy)phenol and 4-(hexanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

    Substitution: N-bromosuccinimide (NBS), radical initiators.

Major Products

    Oxidation: Benzoic acids.

    Reduction: Alcohols.

    Substitution: Benzylic halides.

Wissenschaftliche Forschungsanwendungen

4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate has been extensively used in scientific research due to its various applications:

    Chemistry: Used as a photosensitive material in photolithography and a crosslinker in polymer synthesis.

    Biology: Acts as a fluorescent probe for monitoring enzyme activity.

    Medicine: Employed as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the production of liquid crystal displays and other optoelectronic devices.

Wirkmechanismus

The mechanism of action of 4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate varies depending on its application:

    Photolithography: The acrylate group undergoes a photoreaction upon exposure to UV light, resulting in the formation of a crosslinked polymer.

    Enzyme Activity Monitoring: Functions as a fluorescent probe that binds to enzymes, causing a change in fluorescence intensity.

    Photodynamic Therapy: Activated by light, leading to the formation of reactive oxygen species that induce cell death.

Vergleich Mit ähnlichen Verbindungen

4-(Hexyloxy)phenyl 4-(hexanoyloxy)benzoate can be compared with other similar compounds such as :

    4-(Hexyloxy)phenyl 4-(allyloxy)benzoate: Similar in structure but with an allyloxy group instead of a hexanoyloxy group.

    4-(Hexyloxy)phenyl 4-butyloxybenzoate: Contains a butyloxy group instead of a hexanoyloxy group.

    4-(Hexyloxy)phenyl 4-decyloxybenzoate: Features a decyloxy group instead of a hexanoyloxy group.

These compounds share similar structural frameworks but differ in the length and type of alkoxy groups, which can influence their physical and chemical properties.

Eigenschaften

CAS-Nummer

38454-34-1

Molekularformel

C25H32O5

Molekulargewicht

412.5 g/mol

IUPAC-Name

(4-hexoxyphenyl) 4-hexanoyloxybenzoate

InChI

InChI=1S/C25H32O5/c1-3-5-7-9-19-28-21-15-17-23(18-16-21)30-25(27)20-11-13-22(14-12-20)29-24(26)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3

InChI-Schlüssel

LHAWUZYRSMOKJM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.